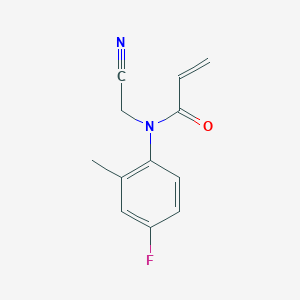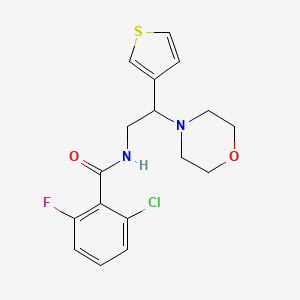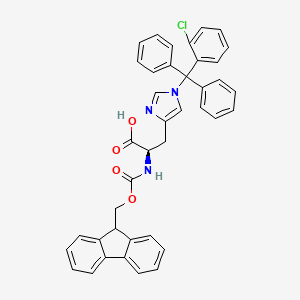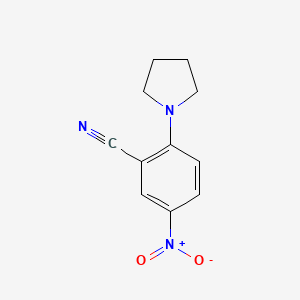![molecular formula C17H17N3O4S B2896655 2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)-1-morpholinoethanone CAS No. 924865-60-1](/img/structure/B2896655.png)
2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a pyrimidin-2-yl group, a thio group, and a morpholinoethanone group . These groups could potentially contribute to the compound’s properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The benzo[d][1,3]dioxol-5-yl and pyrimidin-2-yl groups could potentially form aromatic systems, contributing to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the thio group could potentially undergo oxidation or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic systems could contribute to its stability and potentially its solubility .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has focused on synthesizing novel heterocyclic compounds derived from similar chemical structures, which have shown potential as anti-inflammatory and analgesic agents. Compounds have been developed with cyclooxygenase inhibition properties, showcasing significant analgesic and anti-inflammatory activities, with some compounds displaying high inhibitory activity on COX-2 selectivity (Abu‐Hashem et al., 2020).
Intermediate for Pharmacophores
The synthesis of derivatives of the compound has provided important intermediates that inhibit tumor necrosis factor alpha and nitric oxide, suggesting a pathway for developing potential treatments for inflammation and possibly cancer (Lei et al., 2017).
Antibacterial and Antifungal Activities
New pyrimidine-azitidinone analogues have been synthesized, showing promising antioxidant, antimicrobial, and antitubercular activities. This suggests the compound's derivatives could be explored for designing new antibacterial and antifungal agents (Chandrashekaraiah et al., 2014).
Synthesis of Optically Active Compounds
The research has also led to the synthesis of optically active compounds like 3-morpholinecarboxylic acid, highlighting the chemical's versatility in creating pharmacologically relevant structures (Kogami & Okawa, 1987).
Novel Inhibitors Discovery
The structural motif has been utilized in the discovery of novel inhibitors for the PI3K-AKT-mTOR pathway, which plays a crucial role in cancer progression. This showcases the potential for the development of new cancer therapies (Hobbs et al., 2019).
Antitumor and Antibacterial Agents
New derivatives synthesized from similar structures have been evaluated for antitumor and antibacterial activities, revealing compounds with higher activity against cancer cell lines than standard drugs. This highlights the potential for these compounds in therapeutic applications (Hafez, Alsalamah, & El-Gazzar, 2017).
Future Directions
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c21-16(20-5-7-22-8-6-20)10-25-17-18-4-3-13(19-17)12-1-2-14-15(9-12)24-11-23-14/h1-4,9H,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOQHLXYYUFFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC=CC(=N2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-ethyl-2-piperazin-1-yl-5-{[(4-propylphenyl)sulfonyl]amino}benzamide](/img/structure/B2896572.png)
![6-(5-Chloro-2-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2896575.png)


![5-[(4-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2896581.png)

![N-(5-Chloro-2-methoxyphenyl)-4-[[6-(dimethylamino)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2896584.png)



![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2896590.png)



